(1-methyl-1H-1,2,4-triazol-3-yl)boronic acid
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Overview
Description
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is a boronic acid derivative featuring a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the boronic acid and triazole moieties endows it with unique chemical properties that make it a versatile building block in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 1-methyl-1H-1,2,4-triazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is explored for its potential as an enzyme inhibitor and in the development of bioactive molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-3-yl)boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes, leading to inhibition. The triazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-boronic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1H-1,2,3-triazole-4-boronic acid: Different positioning of the boronic acid group, leading to distinct chemical behavior.
1-Methyl-1H-1,2,4-triazole-5-boronic acid: Similar structure but with the boronic acid group at a different position.
Uniqueness: (1-Methyl-1H-1,2,4-triazol-3-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the triazole ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C3H6BN3O2 |
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Molecular Weight |
126.91 g/mol |
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-2-5-3(6-7)4(8)9/h2,8-9H,1H3 |
InChI Key |
UNQYQAYZVNGRKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=N1)C)(O)O |
Origin of Product |
United States |
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